molecular formula C15H24N2O B1341436 1-(1-Adamantylcarbonyl)piperazine CAS No. 29869-08-7

1-(1-Adamantylcarbonyl)piperazine

Cat. No. B1341436
CAS RN: 29869-08-7
M. Wt: 248.36 g/mol
InChI Key: XAFSAELWLMDLKL-UHFFFAOYSA-N
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Description

1-(1-Adamantylcarbonyl)piperazine is an organic compound with a molecular weight of 284.83 . It is also known as 1-(adamantane-1-carbonyl)piperazine hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of 1-(1-Adamantylcarbonyl)piperazine is C15H24N2O . The structure consists of a six-membered ring containing two opposing nitrogen atoms .


Physical And Chemical Properties Analysis

1-(1-Adamantylcarbonyl)piperazine is a solid substance that is stored at room temperature . It has a boiling point of 408° C at 760 mmHg .

Scientific Research Applications

Antiproliferative Activity

  • Novel Piperazine Derivatives with Antitumor Properties: A study synthesized novel 1-(2-aryl-2-adamantyl)piperazine derivatives, finding some to exhibit significant antitumor properties against various cancer cell lines, including cervical and breast cancer. Notably, these compounds also showed low cytotoxicity toward normal human cells, indicating potential for safer cancer treatments (Fytas et al., 2015).

Reactivity and Adsorption Properties

  • Triazole Derivative with Piperazine and Adamantyl Substituents: Another study focused on the reactive properties and adsorption behavior of a triazole derivative, revealing insights into its stability and potential pharmaceutical applications (Al-Ghulikah et al., 2021).

Antimicrobial Activities

  • N-(1-Adamantyl)carbothioamide Derivatives: Research into N-(1-Adamantyl)carbothioamide derivatives, including those with piperazine, demonstrated potent antibacterial activity against several microorganisms. This suggests potential use in treating bacterial infections (Al-Abdullah et al., 2015).

Anti-inflammatory Activities

  • Novel Triazoles and Related Derivatives: A study synthesized 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles with piperazine derivatives. These compounds exhibited in vivo anti-inflammatory activities, indicating potential therapeutic use in inflammation-related disorders (Al-Omar et al., 2010).

Central Pharmacological Activity

  • Piperazine Derivatives as Therapeutic Tools: Piperazine derivatives, including those with adamantyl groups, have been studied for their central pharmacological activities. They are researched for potential use in treating psychiatric disorders due to their effects on the monoamine pathway (Brito et al., 2018).

Chemotherapeutic Agent

  • Quantum Chemical Calculations of Novel Compounds: The study conducted quantum chemical calculations on a novel triazoline-3-thione compound with adamantyl and piperazine substituents, providing insights into its potential as a chemotherapeutic agent (El-Emam et al., 2012).

Safety And Hazards

The safety information available indicates that 1-(1-Adamantylcarbonyl)piperazine hydrochloride is associated with a GHS07 pictogram and a warning signal word . For safe handling, it is advised to handle the compound in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

1-adamantyl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c18-14(17-3-1-16-2-4-17)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13,16H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFSAELWLMDLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589438
Record name (Piperazin-1-yl)(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Adamantylcarbonyl)piperazine

CAS RN

29869-08-7
Record name (Piperazin-1-yl)(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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